molecular formula C10H14BrNO3 B6273610 tert-butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate CAS No. 2088510-73-8

tert-butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate

Cat. No. B6273610
CAS RN: 2088510-73-8
M. Wt: 276.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate (TBEHCA) is a chemical compound with a wide range of applications in scientific research. It is a relatively new compound, first synthesized in 2014, and is widely used in research in the fields of organic chemistry, biochemistry, and pharmacology. TBEHCA has many interesting properties, such as its ability to act as a catalyst in organic synthesis, and its ability to be used as a building block in the synthesis of other compounds.

Mechanism of Action

Tert-butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate acts as a catalyst in organic synthesis and as a building block in the synthesis of other compounds. It also acts as a nucleophile, which means that it can react with electrophiles, such as acids and bases, to form new compounds. In addition, it can act as a reducing agent, which means that it can reduce the oxidation state of other molecules, such as alcohols and amines.
Biochemical and Physiological Effects
tert-butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an antioxidant, which means that it can help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory and anti-cancer properties. In addition, it has been shown to have a positive effect on the immune system and to have a role in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate has many advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it easy to store and handle. In addition, it is relatively non-toxic, making it safe to use in laboratory experiments. However, it is important to note that tert-butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate is a relatively new compound and there is still much to be learned about its effects and its potential applications.

Future Directions

Tert-butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate has many potential future directions. It could be used in the development of new drugs and as a building block in the synthesis of other compounds. It could also be used as a catalyst in organic synthesis, as well as in the synthesis of biologically active compounds. In addition, it could be used to study the biochemical and physiological effects of other compounds, such as drugs and natural products. Finally, it could be used to study the effects of environmental pollutants on the body.

Synthesis Methods

Tert-butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate can be synthesized in a two-step process. The first step involves the reaction of 3-bromo-1-propanol with ethynyl bromide in the presence of a base, such as potassium carbonate, to form tert-butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate. The second step involves the reaction of the intermediate with potassium carbonate in the presence of a base, such as potassium hydroxide, to form the final product, tert-butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate has many applications in scientific research. It is used in organic chemistry as a catalyst for a variety of reactions, such as the synthesis of a variety of compounds. It is also used in biochemistry and pharmacology as a building block for the synthesis of other compounds. In addition, it is used in the synthesis of biologically active compounds and in the development of new drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 2-bromoethynyl magnesium bromide followed by protection of the hydroxyl group with tert-butyl dimethylsilyl chloride.", "Starting Materials": [ "tert-butyl 3-hydroxyazetidine-1-carboxylate", "2-bromoethynyl magnesium bromide", "tert-butyl dimethylsilyl chloride" ], "Reaction": [ "Add 2-bromoethynyl magnesium bromide to tert-butyl 3-hydroxyazetidine-1-carboxylate in anhydrous ether at -78°C and stir for 2 hours.", "Quench the reaction with saturated ammonium chloride solution and extract the organic layer with ethyl acetate.", "Dry the organic layer over anhydrous magnesium sulfate and concentrate the solution under reduced pressure.", "Protect the hydroxyl group with tert-butyl dimethylsilyl chloride in the presence of imidazole and DMF.", "Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent." ] }

CAS RN

2088510-73-8

Product Name

tert-butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate

Molecular Formula

C10H14BrNO3

Molecular Weight

276.1

Purity

95

Origin of Product

United States

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